Heptaethylene glycol monomethyl ether

Catalog No.
S536201
CAS No.
4437-01-8
M.F
C15H32O8
M. Wt
340.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptaethylene glycol monomethyl ether

CAS Number

4437-01-8

Product Name

Heptaethylene glycol monomethyl ether

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C15H32O8

Molecular Weight

340.41 g/mol

InChI

InChI=1S/C15H32O8/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h16H,2-15H2,1H3

InChI Key

AGWKUHGLWHMYTG-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCO

Synonyms

O-METHYL-HEPTAETHYLENE GLYCOL;MONOMETHOXY-PEG (N=7);METHOXYHEPTAETHYLENE GLYCOL;MEO-PEG(7)-OH;HEPTA(ETHYLENE GLYCOL) METHYL ETHER;HEPTAETHYLENE GLYCOL MONOMETHYL ETHER;Heptaetheylene glycol methyl ether;mPEG7

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCO

Drug Delivery and Bioconjugation:

  • HEGMME's hydrophilic nature and biocompatibility make it a valuable tool for drug delivery research. It can be used to:
    • Conjugate drugs: By attaching HEGMME to therapeutic molecules, scientists can improve their solubility, stability, and targeting specificity within the body. This allows for controlled drug release and potentially reduces side effects.
    • Formulate drug delivery systems: HEGMME can be used in the development of various drug delivery systems, such as nanoparticles and liposomes, for targeted drug delivery and sustained release.

Materials Science:

  • HEGMME's ability to modify surface properties makes it useful in materials science research for:
    • Creating hydrogels: HEGMME can be used to create hydrogels, which are three-dimensional networks capable of holding large amounts of water. These hydrogels have applications in tissue engineering, drug delivery, and biosensors.
    • Surface modification: HEGMME can be used to modify the surface properties of materials, such as polymers and nanoparticles, to improve their biocompatibility, reduce protein adsorption, and enhance their functionality.

Biotechnology and Cell Biology:

  • HEGMME finds applications in biotechnology and cell biology research, including:
    • Cell culture: HEGMME can be used to modify cell culture surfaces to improve cell adhesion, proliferation, and differentiation.
    • Protein purification: HEGMME can be used in protein purification protocols to improve protein solubility and reduce non-specific interactions.

Other Potential Applications:

  • HEGMME is being explored for various other potential applications, such as:
    • Cosmetics: Due to its moisturizing and lubricating properties, HEGMME might find use in cosmetic formulations.
    • Lubricants: HEGMME's low friction coefficient makes it a potential candidate for use in lubricants.

Heptaethylene glycol monomethyl ether is a polyether compound with the chemical formula C15H32O8C_{15}H_{32}O_{8}. It is characterized by a linear structure composed of seven ethylene glycol units and a methyl ether group. This compound is part of the larger family of polyethylene glycols, which are known for their hydrophilic properties and ability to solubilize various substances. Heptaethylene glycol monomethyl ether is primarily utilized in various industrial applications due to its surfactant properties, making it effective in enhancing the solubility of hydrophobic compounds in aqueous solutions .

As a PEGylation agent, heptaethylene glycol monomethyl ether's primary mechanism of action involves attaching itself to another molecule (often a drug or protein) through a covalent bond. This modification can alter the molecule's properties in several ways:

  • Increased Solubility: PEGylation can enhance the water solubility of hydrophobic drugs, improving their bioavailability in the body.
  • Improved Stability: The PEG molecule can shield the attached molecule from degradation by enzymes or other biological processes.
  • Reduced Immunogenicity: PEGylation can mask the immunogenic epitopes on a molecule, decreasing the immune system's response against it.
  • Potential for Irritation: The hydroxyl groups might cause mild skin or eye irritation upon contact.
  • Proper Handling: Standard laboratory practices for handling organic liquids should be followed, including wearing gloves, eye protection, and working in a fume hood.
, primarily due to its hydroxyl groups. These reactions include:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which can be useful in creating surfactants or modifying polymer properties.
  • Etherification: The compound can react with alkyl halides to form ethers, expanding its utility in organic synthesis.
  • Dehydration: Under acidic conditions, the hydroxyl groups can undergo dehydration to form olefins or other unsaturated compounds .

Heptaethylene glycol monomethyl ether can be synthesized through several methods:

  • Polymerization of Ethylene Oxide: This method involves the ring-opening polymerization of ethylene oxide in the presence of a methyl ether initiator. The process allows for control over the polymer length and molecular weight.
  • Alkylation of Heptaethylene Glycol: Heptaethylene glycol can be methylated using methyl iodide or dimethyl sulfate under basic conditions to yield heptaethylene glycol monomethyl ether.
  • Transetherification: This involves the reaction of heptaethylene glycol with a suitable methylating agent under controlled conditions .

Heptaethylene glycol monomethyl ether has a diverse range of applications across various fields:

  • Surfactants: Used in detergents and cleaning products due to its ability to lower surface tension.
  • Cosmetics: Employed as an emulsifier and solubilizing agent in personal care products.
  • Pharmaceuticals: Utilized in drug formulation as a solvent or excipient, enhancing the solubility of active pharmaceutical ingredients.
  • Biotechnology: Acts as a reagent in biochemical assays and as a stabilizer for proteins and enzymes .

Studies on heptaethylene glycol monomethyl ether's interactions primarily focus on its role as a surfactant and solubilizing agent. It has been shown to enhance the solubility of various hydrophobic compounds in aqueous environments, which is critical for drug delivery systems. Additionally, its biocompatibility suggests minimal adverse interactions with biological systems, making it a candidate for further pharmacokinetic studies .

Heptaethylene glycol monomethyl ether shares similarities with other polyether compounds but possesses unique characteristics that differentiate it:

Compound NameChemical FormulaUnique Features
Heptaethylene GlycolC14H30O7C_{14}H_{30}O_{7}Lacks the methyl ether group; used primarily as a polymer base.
Ethylene Glycol Monomethyl EtherC3H8O2C_{3}H_{8}O_{2}Shorter chain; more volatile and less hydrophilic compared to heptaethylene glycol monomethyl ether.
Polyethylene GlycolVaries (e.g., CnH2n+2OnC_{n}H_{2n+2}O_{n})Broader range of molecular weights; used widely as a solvent and plasticizer.

Heptaethylene glycol monomethyl ether stands out due to its specific chain length and functional group, making it particularly effective in applications requiring enhanced solubility without compromising biocompatibility .

XLogP3

-1.5

Wikipedia

Heptaethylene glycol monomethyl ether

Dates

Modify: 2023-08-15

Explore Compound Types